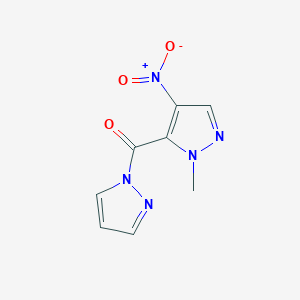![molecular formula C17H16N2O4 B11100952 2-({[4-(Acetylamino)phenyl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B11100952.png)
2-({[4-(Acetylamino)phenyl]carbonyl}amino)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID is an organic compound with the molecular formula C16H14N2O4 It is a derivative of benzoic acid and is characterized by the presence of an acetylamino group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID typically involves the following steps:
Nitration: The starting material, 4-acetylaminobenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 5-methylbenzoic acid chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetylamino group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-ACETYLAMINOBENZOIC ACID: Similar in structure but lacks the methyl group.
5-METHYLBENZOIC ACID: Similar in structure but lacks the acetylamino group.
2-ACETYLAMINO-5-BROMO-BENZOIC ACID: Contains a bromine atom instead of a methyl group.
Uniqueness
2-{[4-(ACETYLAMINO)BENZOYL]AMINO}-5-METHYLBENZOIC ACID is unique due to the presence of both the acetylamino and methyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-10-3-8-15(14(9-10)17(22)23)19-16(21)12-4-6-13(7-5-12)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
BUWBGBDIKIPVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B11100871.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B11100881.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)

![methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate](/img/structure/B11100912.png)
![Benzene-1,4-diyl bis[(2,5-dioxopyrrolidin-1-yl)acetate]](/img/structure/B11100915.png)
![N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide](/img/structure/B11100920.png)
![N-[(E)-anthracen-9-ylmethylidene]-6-bromo-1,3-benzothiazol-2-amine](/img/structure/B11100926.png)
![butyl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B11100929.png)
![4-[((Z)-2-{2-[4-(2-{2-[(Z)-1-(4-{[(4-Nitrophenyl)sulfonyl]oxy}phenyl)methylidene]hydrazino}-2-oxoethyl)piperazino]acetyl}hydrazono)methyl]phenyl 4-nitro-1-benzenesulfonate](/img/structure/B11100934.png)
![2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11100942.png)
![(3,5-diphenyl-1H-pyrazol-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11100957.png)
